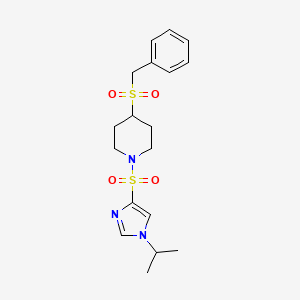

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

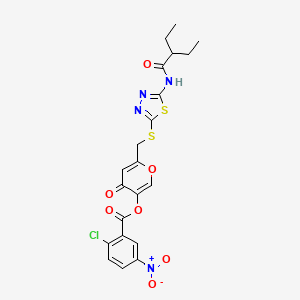

The compound "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common motif in medicinal chemistry, and sulfonyl groups that may confer specific chemical properties and biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substitution of the piperidine ring with benzylsulfonyl and isopropyl-imidazolylsulfonyl groups would likely influence the molecule's three-dimensional conformation and its potential interactions with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can be used as precursors in solid-phase synthesis to construct substituted piperidin-4-one derivatives . They can also act as ligands for receptors, as seen in the discovery of piperidinylalkynylpyrroles, pyrazoles, and imidazoles as NR1A/2B antagonists . Additionally, piperidine rings can be functionalized through reactions such as radioiodination, which is useful for creating sigma-1 receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. For example, the introduction of sulfonyl groups can affect the compound's solubility, stability, and reactivity. The presence of an imidazolyl group could also impact the molecule's acidity or basicity, as well as its ability to form hydrogen bonds . The synthesis and characterization of such compounds typically involve techniques like NMR, IR, and elemental analysis to confirm their structure .

Safety And Hazards

The safety and hazards associated with 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not detailed in the search results. However, it is noted that this product is not intended for human or veterinary use2.

Direcciones Futuras

The future directions of research involving 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not explicitly mentioned in the search results. However, given its diverse applications in scientific research, it is likely that this compound will continue to be a focus of study1.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

4-benzylsulfonyl-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S2/c1-15(2)20-12-18(19-14-20)27(24,25)21-10-8-17(9-11-21)26(22,23)13-16-6-4-3-5-7-16/h3-7,12,14-15,17H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAGTZZCCNRDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)